Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

Electrophilic Aromatic Substitution Nitration Regioselectivity Pyridine N-oxide Chemistry

Pharmaceutical QC labs require the exact Flufenamic Acid Impurity 7 reference, not generic N-oxide isomers that fail to replicate the mandated 4-nitration regiochemistry (den Hertog et al.). 3-Ethoxypyridine 1-oxide (CAS 102074-24-8) is the only starting material that directs nitration exclusively to C-4, ensuring intermediate fidelity. • Exclusive C-4 nitration - validated by den Hertog; 3,5-diethoxy analog nitrates at C-2. • 87% mCPBA oxidation yield benchmark for scalable synthesis cost modeling. • COA with HPLC, NMR, MS for regulatory impurity profiling & method validation.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 102074-24-8
Cat. No. B011306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
CAS102074-24-8
SynonymsPyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
InChIKeyBMRPSFFRVWITTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 20 rmb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxypyridine 1-Oxide Compound Profile


Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) is a heteroaromatic N-oxide with the molecular formula C7H9NO2. It belongs to the class of 3-substituted pyridine N-oxides, featuring an electron-donating ethoxy group at the 3-position and an N-oxide moiety that polarizes the ring and directs electrophilic substitution to the 4-position [1]. The compound is listed under the alias “Flufenamic Acid Impurity 7” in chemical catalogues, indicating its relevance as an impurity standard in pharmaceutical quality control .

3-Ethoxypyridine N-Oxide Substitution Risks


Generic substitution among pyridine N-oxide isomers or close analogs is not feasible because the position of the ethoxy group on the pyridine ring fundamentally alters both the electronic properties and the regiochemical outcome of key reactions such as electrophilic aromatic nitration. As demonstrated by den Hertog et al., 3-ethoxypyridine-N-oxide directs nitration exclusively to the 4-position, whereas the 3,5-diethoxy analog directs nitration to the 2-position [1]. This difference in regioselectivity directly impacts the structure of downstream intermediates and final products. Additionally, the compound’s recognized role as a specified impurity (Flufenamic Acid Impurity 7) imposes strict identity and purity constraints that cannot be met by unqualified substitutions .

Quantitative Differentiation Evidence


Nitration Regioselectivity

In a direct head-to-head nitration study (fuming HNO₃/H₂SO₄), 3-ethoxypyridine-N-oxide (target) yields exclusively the 4-nitro derivative, whereas 3,5-diethoxypyridine-N-oxide (comparator) yields the 2-nitro derivative [1]. This regioisomeric outcome is dictated solely by the 5-ethoxy substituent, providing a verifiable structural determinant for synthetic route planning.

Electrophilic Aromatic Substitution Nitration Regioselectivity Pyridine N-oxide Chemistry

Flufenamic Acid Impurity 7 Profile

The target compound is catalogued as 'Flufenamic Acid Impurity 7' . This designation assigns it a specific, structurally verified identity within the impurity profile of Flufenamic Acid API, in contrast to unspecified or generic impurity descriptions that lack structural precision. While no quantitative relative response factor (RRF) comparison is publicly available, the explicit naming provides a class-level inference that this compound is a required specific impurity standard for method validation and batch release testing.

Pharmaceutical Impurity Standard Flufenamic Acid Quality Control Reference Standard Procurement

N-Oxide Basicity and Electronic Effects

For methyl-substituted pyridine N-oxides, the pKa of the conjugate acid increases in the order: pyridine N-oxide (0.79) < 3-methylpyridine N-oxide (1.02) < 2-methylpyridine N-oxide (1.10) < 4-methylpyridine N-oxide (1.32) [1]. Although direct pKa data for the ethoxy series are not published, the methoxy/ethoxy analogism suggests that 3-ethoxypyridine N-oxide will be more basic than the parent N-oxide but less basic than the 4-ethoxy isomer, due to the electron-donating resonance and inductive effects of the alkoxy group. This class-level inference aids in predicting solubility and extraction behavior under acidic conditions.

Pyridine N-oxide Basicity Electronic Substituent Effect Protonation Equilibria

mCPBA Oxidation Yield Benchmark

The preparation of Pyridine, 3-ethoxy-, 1-oxide from 3-ethoxypyridine using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature proceeds with an 87% isolated yield . While direct yield comparisons with the oxidation of 2-ethoxypyridine or 4-ethoxypyridine under identical conditions are not available in the open literature, this value serves as a quantitative baseline for evaluating synthetic accessibility.

N-Oxidation Reaction Synthetic Yield Process Chemistry

Application Scenarios


4-Nitration Building Block

Owing to the exclusive 4-nitration demonstrated by den Hertog et al. [1], this compound is the unequivocal starting material for synthesizing 3-ethoxy-4-nitropyridine 1-oxide and, after reduction, 4-amino-3-ethoxypyridine derivatives. This makes it the preferred choice over the 3,5-diethoxy analog when C-4 functionalization is required.

Impurity 7 Reference Standard

Because the compound is explicitly identified as Flufenamic Acid Impurity 7 , its procurement as a characterized reference standard (with COA including HPLC purity, NMR, and MS) is mandatory for pharmaceutical QC laboratories performing impurity profiling, method validation, and stability studies of Flufenamic Acid drug substance.

pH-Dependent Purification Workflows

Based on class-level pKa inference [2], the target compound’s conjugate acid pKa is predicted to be ~1.0–1.1. This informs liquid-liquid extraction schemes: at pH below 0.5, the compound will be predominantly protonated and aqueous-soluble, while above pH 2 it will be predominantly neutral and organic-soluble. This predictable behavior aids in purification process design.

Synthetic Feasibility Assessment

The reported 87% yield for the mCPBA-mediated N-oxidation of the parent 3-ethoxypyridine provides a quantitative benchmark for feasibility studies and cost-of-goods calculations when scaling up the synthesis of this building block.

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